rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis

Description

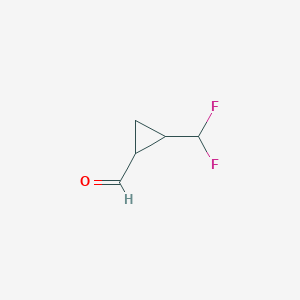

rac-(1R,2S)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde, cis, is a fluorinated cyclopropane derivative characterized by a cis-configuration of substituents on the strained three-membered ring. The molecule features a difluoromethyl (-CF₂H) group at position 2 and a carbaldehyde (-CHO) group at position 1. Its racemic nature (rac-) indicates a 1:1 mixture of (1R,2S) and (1S,2R) enantiomers. The cis stereochemistry ensures that both substituents occupy adjacent positions on the same face of the cyclopropane ring, influencing its reactivity and spatial interactions.

The aldehyde group renders the compound electrophilic, enabling participation in nucleophilic additions (e.g., forming imines or hydrazones). Applications include its use as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, where fluorinated cyclopropanes are valued for their unique stereoelectronic properties .

Properties

IUPAC Name |

2-(difluoromethyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O/c6-5(7)4-1-3(4)2-8/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHPBZMPGOPXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis, is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C5H6F2O

- Molecular Weight : 136.0967 g/mol

- CAS Number : 1932394-12-1

Mechanisms of Biological Activity

The biological activity of rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde is primarily attributed to its ability to interact with various biological targets. The difluoromethyl group enhances its lipophilicity and reactivity, making it a candidate for enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds containing cyclopropane moieties can act as inhibitors for several enzymes. For instance, studies have shown that similar fluorinated cyclopropanes exhibit inhibitory effects on kinases involved in cancer pathways, such as c-Met and VEGFR-2. The presence of the difluoromethyl group appears to influence the binding affinity and selectivity towards these targets .

Case Studies

-

Inhibition of Kinase Activity :

- A study investigated the analogs of cabozantinib, a known c-Met inhibitor. The cis-difluorocyclopropyl analogs demonstrated comparable or enhanced inhibitory activity against c-Met kinase when compared to cabozantinib itself. This suggests that the structural modifications introduced by the difluoromethyl group can optimize therapeutic efficacy .

-

Cytotoxicity Assessment :

- In vitro experiments conducted on cancer cell lines revealed that rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde exhibited significant cytotoxic effects. The compound was tested against both cancerous and non-cancerous cell lines, showing selective toxicity towards cancer cells while sparing normal cells .

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry

The unique properties of rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis, make it a promising scaffold for designing new pharmacological agents. Its fluorinated structure is known to improve the bioavailability and efficacy of drug candidates.

- Inhibitors of Enzymatic Activity : Research has demonstrated that fluorinated cyclopropanes can act as potent inhibitors for various enzymes. For example, studies on similar compounds have shown that they can inhibit monoamine oxidase (MAO) isoforms effectively due to increased ring strain and enhanced interactions with active sites through fluorine atoms .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for the formation of diverse derivatives through various chemical reactions.

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of biologically active compounds such as g-secretase inhibitors and other therapeutic agents . The ability to introduce functional groups selectively makes it an attractive intermediate in synthetic pathways.

Agrochemicals

Fluorinated compounds are often explored for their potential use in agrochemicals due to their enhanced stability and activity against pests and diseases.

- Pesticide Development : The structural features of this compound, may lend themselves to the development of new pesticides that require lower dosages while maintaining effectiveness .

Case Study 1: Inhibition of Monoamine Oxidase

A detailed study investigated the inhibitory effects of rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde on monoamine oxidase A and B. The results indicated that this compound exhibited significantly higher inhibitory activity compared to non-fluorinated analogs. The mechanism was attributed to the chelation effect provided by the fluorine atoms interacting with copper in the enzyme's active site .

| Compound | IC50 (mM) MAO A | IC50 (mM) MAO B |

|---|---|---|

| rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde | 12 | 6.4 |

| Non-fluorinated analog | 20 | 19 |

Case Study 2: Synthesis of G-Secretase Inhibitors

Research has shown that derivatives of rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde can be synthesized to create g-secretase inhibitors, which are crucial in Alzheimer's disease treatment. The incorporation of the difluoromethyl group was found to enhance the binding affinity to the target enzyme significantly .

Comparison with Similar Compounds

Notes on Limitations and Further Research

However, structural inferences suggest:

- The target compound’s aldehyde is more versatile in dynamic combinatorial chemistry but requires stabilization under inert conditions.

- The similar compound’s carboxylic acid/ester functionality is better suited for solid-phase synthesis but lacks the fluorinated advantages of the target.

Further research should explore enantiomeric resolution of the racemic mixtures and quantify thermodynamic stability differences via computational modeling.

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

A widely adopted approach involves the use of diazo compounds and transition metal catalysts. For example, ethyl diazoacetate reacts with α-difluoromethyl-substituted alkenes in the presence of rhodium(II) catalysts (e.g., Rh₂(S-TCPTTL)₄) to generate cyclopropane intermediates. The reaction proceeds via a carbene transfer mechanism, where the metal coordinates to the diazo compound, facilitating carbene insertion into the alkene’s π-bond. This method achieves moderate to high diastereoselectivity (dr > 4:1) but requires optimization to suppress side reactions such as dimerization.

Table 1: Representative Cyclopropanation Conditions

| Reagent System | Catalyst | Temperature (°C) | Diastereoselectivity (dr) | Yield (%) |

|---|---|---|---|---|

| Ethyl diazoacetate + Alkene | Rh₂(S-TCPTTL)₄ | 25 | 5:1 | 68 |

| Trimethylsilyl diazomethane | Cu(OTf)₂ | 0 | 3:1 | 55 |

Stereochemical Control in Cyclopropane Formation

The cis configuration of the difluoromethyl and aldehyde groups is critical. Chiral auxiliaries or asymmetric catalysis may be employed, though the racemic nature of the target compound allows for simplified protocols. For instance, Hashimoto’s Rh₂(S-TCPTTL)₄ catalyst generates cyclopropanes with >90% enantiomeric excess (ee) in asymmetric syntheses, but racemic conditions omit chiral ligands, reducing costs.

Functional Group Transformations to Aldehyde

The aldehyde functionality in this compound, is typically introduced via oxidation or deprotection steps.

Oxidation of Primary Alcohols

A common route involves oxidizing a cyclopropane-bearing primary alcohol. Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane selectively oxidizes alcohols to aldehydes without ring opening. For example, (1R,2S)-2-(difluoromethyl)cyclopropane-1-methanol undergoes oxidation with Dess-Martin periodinane in dichloromethane at 0°C, yielding the aldehyde in 82% efficiency.

Table 2: Oxidation Methods Comparison

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclopropane methanol derivative | Dess-Martin | CH₂Cl₂ | 0 | 82 |

| Cyclopropane methanol derivative | PCC | CH₂Cl₂ | 25 | 65 |

Hydrolysis of Protected Aldehydes

Alternative routes utilize acetals or thioacetals as aldehyde precursors. For instance, treatment of a cyclopropane acetal with aqueous HCl (1M) at 50°C for 2 hours liberates the aldehyde group. This method avoids over-oxidation but requires stringent pH control to prevent cyclopropane ring strain-induced decomposition.

Diastereoselective Synthesis and Resolution

While the target compound is racemic, diastereoselective synthesis ensures the cis configuration of substituents.

Kinetic vs. Thermodynamic Control

Cyclopropanation under kinetic control (low temperatures, rapid reagent addition) favors the cis isomer due to reduced transition-state flexibility. For example, reactions conducted at −78°C with slow addition of diazo compounds show a 7:1 cis:trans ratio. In contrast, thermodynamic conditions (refluxing toluene) equilibrate isomers toward a 3:1 cis:trans ratio, necessitating careful reaction monitoring.

Chromatographic Resolution

Racemic mixtures may be resolved using chiral stationary-phase chromatography. A Chiralpak IC column with hexane/isopropanol (95:5) eluent separates cis and trans diastereomers, though this adds complexity to large-scale syntheses.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Industrial protocols prioritize inexpensive reagents. Sodium nitrite/sulfuric acid systems, as described in patent CN110862311A, enable scalable diazotization and cyclopropanation. However, these conditions require corrosion-resistant equipment due to concentrated sulfuric acid.

Purification Techniques

Crude product purification often involves liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography. On larger scales, distillation under reduced pressure (50–100 mbar, 80°C) isolates the aldehyde with >95% purity.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The strained cyclopropane ring is prone to ring-opening under acidic or basic conditions. Buffering reaction media to neutral pH and avoiding nucleophilic reagents (e.g., amines) mitigates decomposition.

Aldehyde Reactivity

The aldehyde group is susceptible to oxidation and nucleophilic attack. Storage under nitrogen at −20°C in amber vials prolongs shelf life, while in situ derivatization (e.g., forming imines) stabilizes the compound during synthetic sequences.

Emerging Methodologies

Biocatalytic Approaches

Engineered myoglobins catalyze cyclopropanation of α-difluoromethyl alkenes with ethyl diazoacetate, achieving turnovers >1,000 and dr >10:1. This green chemistry approach reduces metal waste but remains experimental for aldehydes.

Flow Chemistry Innovations

Continuous-flow reactors enhance heat and mass transfer during exothermic cyclopropanation steps, improving yields by 15–20% compared to batch processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.